Benzene-d6

Catalog No.
S662160
CAS No.
1076-43-3
M.F
C6H6
M. Wt
84.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-d6

CAS Number

1076-43-3

Product Name

Benzene-d6

IUPAC Name

1,2,3,4,5,6-hexadeuteriobenzene

Molecular Formula

C6H6

Molecular Weight

84.15 g/mol

InChI

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,3D,4D,5D,6D

InChI Key

UHOVQNZJYSORNB-MZWXYZOWSA-N

SMILES

C1=CC=CC=C1

Canonical SMILES

C1=CC=CC=C1

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[2H])[2H])[2H]

Benzene-d6 is an isotopically modified version of benzene (C₆H₆), where all six hydrogen atoms are replaced with deuterium (²H), a stable isotope of hydrogen. This substitution offers several advantages in NMR [].


Molecular Structure Analysis

Benzene-d6 maintains the hexagonal ring structure of benzene with alternating single and double carbon-carbon bonds. The key feature is the presence of deuterium atoms instead of hydrogen, altering the molecule's mass and NMR properties [].


Chemical Reactions Analysis

Synthesis of benzene-d6 typically involves multiple steps, often starting from benzene and undergoing catalytic deuteration using heavy water (D₂O) and a catalyst like palladium [].


Physical And Chemical Properties Analysis

  • Melting Point: 6.7 °C []
  • Boiling Point: 79 °C []
  • Density: 0.95 g/cm³ []
  • Solubility: Slightly soluble in water (1.8 g/L), miscible with most organic solvents []
  • Flammable liquid with a flash point of -11 °C []

Benzene-d6 is a hazardous compound and should be handled with appropriate precautions. It's a suspected carcinogen and can cause respiratory problems, skin irritation, and other health effects [].

  • Highly flammable liquid and vapor [].
  • May be fatal if swallowed and enters airways [].
  • Causes skin irritation [].

Reference Compound for NMR Spectroscopy:

  • Benzene-d6 serves as a solvent and an internal standard in NMR spectroscopy [].
  • Its deuterated nature ensures minimal interference with the signals of interest from the sample being analyzed [].
  • The singlet peak arising from its six equivalent deuterium atoms provides a distinctive and easily identifiable reference point on the NMR spectrum [].
  • This reference peak allows researchers to accurately calibrate the chemical shifts of the sample's signals, enabling quantitative analysis and comparison with other spectra [].

Studying Dynamic Processes:

  • Due to its high symmetry and well-understood chemical properties, benzene-d6 can be used to study dynamic processes at the molecular level [].
  • Researchers can utilize techniques like variable-temperature NMR with benzene-d6 as a solvent to observe changes in the conformational dynamics of molecules as the temperature is altered [].
  • This approach helps understand the flexibility and rotational behavior of molecules, providing insights into their function and reactivity.

Investigating Material Properties:

  • Benzene-d6 can be employed as a solvent to study the physical and chemical properties of various materials, including polymers, biomolecules, and nanomaterials [].
  • Its solubility for a wide range of compounds allows researchers to investigate their structure, dynamics, and interactions in solution using NMR techniques [].
  • By analyzing the chemical shifts of different components within the material dissolved in benzene-d6, researchers can gain information about the local environment and interactions between various molecules.

Synthesis and Characterization of Deuterated Compounds:

  • Benzene-d6 can be used as a starting material for the synthesis of other deuterated compounds [].
  • Deuteration, the process of replacing hydrogen atoms with deuterium (heavy hydrogen) isotopes, offers several advantages in research.
  • Deuterated compounds often exhibit improved signal-to-noise ratios in NMR spectroscopy, leading to enhanced sensitivity and improved resolution [].
  • Additionally, specific deuteration patterns can be introduced into molecules using benzene-d6 as a starting point, allowing researchers to selectively label and track specific regions of interest within larger molecules for detailed characterization through NMR.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (85.19%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (77.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (77.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H340 (75.93%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (92.59%): May cause cancer [Danger Carcinogenicity];
H372 (85.19%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1076-43-3

Wikipedia

Deuterated benzene

General Manufacturing Information

Benzene-1,2,3,4,5,6-d6: ACTIVE

Dates

Modify: 2023-08-15

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